molecular formula C₁₅H₈D₂O₅ B1140182 Genistein-2',6'-d2 CAS No. 315204-48-9

Genistein-2',6'-d2

Cat. No.: B1140182
CAS No.: 315204-48-9
M. Wt: 272.25
InChI Key:
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Description

Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The deuterated form, Genistein-2’,6’-d2, is used in scientific research to study the metabolic pathways and biological effects of genistein with enhanced stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Genistein-2’,6’-d2 involves the incorporation of deuterium atoms at specific positions in the genistein molecule. One common method is the catalytic hydrogenation of genistein in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of Genistein-2’,6’-d2 follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography (HSCCC) bioreactors are often employed for the efficient biotransformation of genistin (the glycoside form of genistein) to genistein, which is then deuterated .

Chemical Reactions Analysis

Types of Reactions

Genistein-2’,6’-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Genistein-2’,6’-d2 is extensively used in scientific research due to its enhanced stability and bioavailability. Some key applications include:

    Chemistry: Studying the metabolic pathways and chemical transformations of genistein.

    Biology: Investigating the biological effects of genistein on cellular processes and gene expression.

    Medicine: Exploring the therapeutic potential of genistein in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the development of nutraceuticals and functional foods

Mechanism of Action

Genistein-2’,6’-d2 exerts its effects through multiple molecular targets and pathways. It inhibits protein-tyrosine kinase and topoisomerase-II activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, genistein interacts with estrogen receptors, modulating the transcription of cell-specific genes and reducing cardiovascular risk .

Comparison with Similar Compounds

Similar Compounds

    Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.

    Glycitein: An isoflavone with a methoxy group instead of a hydroxyl group at the 6-position.

    Biochanin A: An isoflavone with a methoxy group at the 4’-position

Uniqueness of Genistein-2’,6’-d2

Genistein-2’,6’-d2 is unique due to its deuterium incorporation, which enhances its metabolic stability and bioavailability compared to non-deuterated genistein. This makes it a valuable tool in research for studying the pharmacokinetics and biological effects of genistein .

Properties

IUPAC Name

3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171372
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315204-48-9
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315204-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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